molecular formula C16H16N6O B2943019 (3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone CAS No. 2309308-97-0

(3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone

Katalognummer B2943019
CAS-Nummer: 2309308-97-0
Molekulargewicht: 308.345
InChI-Schlüssel: LLXMZOKJKXMKFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone, also known as PTM, is a novel compound that has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry. PTM is a small molecule that belongs to the class of azetidinone derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.

Wirkmechanismus

The exact mechanism of action of (3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is not fully understood. However, it is believed that the compound exerts its antimicrobial and antiviral effects by inhibiting the activity of key enzymes involved in the growth and replication of these microorganisms.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of this compound in humans.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is its broad-spectrum antimicrobial and antiviral activity. This makes it a promising candidate for the development of new drugs to combat infectious diseases. However, the limitations of this compound include its low solubility in water, which may affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several potential future directions for the research and development of (3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models and humans.
3. Investigation of the mechanism of action of this compound at the molecular level.
4. Development of this compound-based drug formulations for the treatment of infectious diseases.
5. Exploration of the potential anticancer properties of this compound.
In conclusion, this compound is a novel compound with promising applications in the field of medicinal chemistry. Its broad-spectrum antimicrobial and antiviral activity make it a potential candidate for the development of new drugs to combat infectious diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesemethoden

The synthesis of (3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has been reported in several scientific publications. One of the most common methods involves the reaction of 3-(triazol-1-ylmethyl)azetidin-1-amine with 3-pyrazol-1-ylbenzaldehyde in the presence of a catalyst such as copper (II) acetate. The resulting product is then treated with acetic anhydride to yield the final compound.

Wissenschaftliche Forschungsanwendungen

(3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its antimicrobial activity against a wide range of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. This compound has also been shown to possess antiviral activity against the influenza virus and the human immunodeficiency virus (HIV).

Eigenschaften

IUPAC Name

(3-pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-16(20-10-13(11-20)12-21-8-6-17-19-21)14-3-1-4-15(9-14)22-7-2-5-18-22/h1-9,13H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXMZOKJKXMKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.